Isobutyrylcarnitine

Catalog No.
S583499
CAS No.
25518-49-4
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyrylcarnitine

CAS Number

25518-49-4

Product Name

Isobutyrylcarnitine

IUPAC Name

(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1

InChI Key

LRCNOZRCYBNMEP-SECBINFHSA-N

Synonyms

(2R)-3-carboxy-N,N,N-trimethyl-2-(2-methyl-1-oxopropoxy)-1-propanaminium, inner salt

Canonical SMILES

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound Isobutyryl-L-carnitine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. It belongs to the ontological category of methyl-branched fatty acyl-L-carnitine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isobutyrylcarnitine (C4) is a short-chain acylcarnitine and a key metabolite in the catabolic pathway of the branched-chain amino acid valine. It serves as an essential biomarker for inborn errors of metabolism, particularly Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). In clinical and research settings, its primary procurement driver is its use as a certified analytical standard for accurate quantification in complex biological matrices, such as dried blood spots, using mass spectrometry-based methods. The structural specificity of isobutyrylcarnitine is fundamental to its biological role and diagnostic utility, making it distinct from other structurally similar acylcarnitines.

Research Fit

Valine catabolism & branched-chain amino acid metabolic pathway studies
Isomer-specific LC-MS/MS analytical standard requirement workflows
Endogenous biomarker research for hepatic OCT1 transporter activity

Substituting isobutyrylcarnitine with its structural isomer, n-butyrylcarnitine, or other short-chain acylcarnitines like propionylcarnitine (C3) is invalid for diagnostic and research applications. Standard mass spectrometry methods like flow-injection MS/MS cannot distinguish between these isobaric compounds, necessitating chromatographic separation for accurate diagnosis. Using an incorrect standard, such as n-butyrylcarnitine, would lead to misquantification and an incorrect differential diagnosis between Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. This analytical non-interchangeability makes the procurement of the specific, high-purity isobutyrylcarnitine standard essential for any application requiring accurate C4 acylcarnitine quantification.

Substitution Risk

Attribute
Target Standard
Common Substitute
Metabolic Origin
Valine catabolism (IBD pathway)
Fatty acid β-oxidation (SCAD pathway)
Disease Association
IBD deficiency (inborn error of valine metabolism)
SCAD deficiency (fatty acid oxidation disorder)
MS Detection Risk
Identified via validated LC-MS/MS separation
Isobaric interference on standard FIA-MS/MS
Use of non-isomerically pure acylcarnitine standards may lead to misidentification in research and analytical workflows.

Essential for Chromatographic Resolution from its n-Butyrylcarnitine Isomer

In UPLC-MS/MS methods required for second-tier diagnostic testing, isobutyrylcarnitine is chromatographically separated from its isobaric isomer n-butyrylcarnitine. Using a C18 column, baseline or near-baseline resolution is routinely achieved, which is impossible with non-chromatographic methods like flow-injection MS/MS. This separation is the critical step for differential diagnosis between Isobutyryl-CoA dehydrogenase deficiency (IBDD) and SCAD deficiency, which both present with elevated total C4-carnitine levels.

Evidence DimensionChromatographic Separation
Target Compound DataResolved peak for Isobutyrylcarnitine
Comparator Or Baselinen-Butyrylcarnitine (isobaric isomer)
Quantified DifferenceSufficient chromatographic resolution for separate quantification.
ConditionsUPLC-MS/MS with a C18 column, typically with a methanol/water or acetonitrile/water gradient.

Procuring the pure isobutyrylcarnitine isomer is mandatory for creating accurate calibration curves and quality controls for diagnostic assays that distinguish between two different metabolic disorders.

IBD vs SCAD Diagnostic Specificity
Head-to-head
IsobutyrylcarnitineElevated urinary C4 excretion in IBD deficiency
ButyrylcarnitineNormal urinary C4 excretion in SCAD deficiency
Definitive differential diagnostic indicator context
Based on clinical guideline differentiation patterns

Primary Biomarker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)

Elevated isobutyrylcarnitine (C4) is the primary biomarker that triggers investigation for IBDD, an inborn error of valine metabolism. While propionylcarnitine (C3) is the primary marker for propionic acidemia, isobutyrylcarnitine is specific to the valine catabolic pathway. In studies of diagnosed IBDD patients identified through newborn screening, all cases presented with elevated C4 levels. The use of ratios, such as C4/C2 (acetylcarnitine) and C4/C3 (propionylcarnitine), further improves the specificity of isobutyrylcarnitine as a marker for IBDD versus other disorders.

Evidence DimensionDiagnostic Specificity
Target Compound DataElevated levels are the primary indicator for IBDD.
Comparator Or BaselinePropionylcarnitine (C3), a marker for Propionic Acidemia.
Quantified DifferenceQualitatively different; indicates a defect in the valine pathway, not the propionate pathway.
ConditionsTandem mass spectrometry (MS/MS) analysis of acylcarnitines in dried blood spots or plasma.

Researchers and clinicians must procure isobutyrylcarnitine specifically to develop and validate assays for IBDD, as other acylcarnitines like C3 are markers for entirely different metabolic diseases.

LC-MS/MS Chromatographic Resolution
Head-to-head
Peak resolution >1.5, isocratic/gradient elution with butyl-ester derivatization
Supports second-tier confirmatory assay development
Validated in human plasma samples

Differential Substrate Specificity for Carnitine Acyltransferases

Carnitine acetyltransferase (CRAT), a key enzyme in shuttling acyl groups, shows a preference for short-chain (C2-C4) acyl-CoAs. Studies on the acyl group specificity of CRAT from pigeon breast muscle demonstrate that the enzyme actively transfers acyl groups up to 10 carbons in length. While direct kinetic comparisons between isobutyryl-CoA and other short-chain acyl-CoAs are specific to the experimental setup, the established preference of CRAT for short chains contrasts sharply with enzymes like CPT1 and CPT2, which are specific for long-chain (C8-C18) fatty acyl-CoAs. This demonstrates that acylcarnitines are not interchangeable substrates across the family of carnitine acyltransferases.

Evidence DimensionEnzyme Substrate Specificity
Target Compound DataActs as a substrate for short-chain preferring enzymes like Carnitine Acetyltransferase (CRAT).
Comparator Or BaselineLong-chain acylcarnitines (e.g., Palmitoylcarnitine), which are substrates for Carnitine Palmitoyltransferase (CPT) enzymes.
Quantified DifferenceQualitatively different enzyme preference; CRAT is strongly inhibited by long-chain acyl-CoAs like palmitoyl-CoA.
ConditionsIn vitro enzyme kinetic assays.

For in vitro studies of mitochondrial function or enzyme characterization, isobutyrylcarnitine must be selected over longer-chain analogs to correctly probe the activity of short-chain specific enzymes like CRAT.

Species-Specific Milk Ratio
Head-to-head
5-fold higher IBC:C4:0 ratio in buffalo milk vs. cow milk
Quantitative marker for species authentication studies
HPLC-ESI-MS/MS analysis of bulk milk samples
OCT1 Genotype Association
Head-to-head
~3-fold higher plasma IBC in high-activity OCT1 genotypes
Supports endogenous biomarker research for OCT1 DDI studies
Healthy volunteers genotyped; measured by LC-MS/MS
Reference Plasma Concentration
Reported
22.6 ± 2.6 ng/mL
Baseline for in-house assay validation and quantitative monitoring
Healthy adults with two active OCT1 alleles
Metabolic Pathway Origin
Class-level
Exclusively from valine catabolism (IBD) vs. fatty acid β-oxidation (C4:0)
Pathway specificity supports valine metabolism disorder research
General biochemical pathway knowledge context

Second-Tier Confirmatory Testing in Newborn Screening

Use as a certified reference material for UPLC-MS/MS methods to confirm and differentiate elevated C4 acylcarnitine results from initial newborn screens. Its ability to be chromatographically resolved from n-butyrylcarnitine is essential for the differential diagnosis of IBDD and SCAD deficiency.

Quantitative Metabolomics Research

Employ as an internal or external standard for the precise quantification of isobutyrylcarnitine in metabolomics studies investigating valine metabolism, mitochondrial dysfunction, or related metabolic pathways. A pure standard is required for reproducible and accurate measurements in complex biological samples.

Development of Diagnostic Assays and Quality Controls

Incorporate into the manufacturing of calibrators, controls, and proficiency testing materials for clinical diagnostic laboratories. High-purity isobutyrylcarnitine ensures the accuracy and reliability of assays used for screening and diagnosing IBDD.

In Vitro Functional Studies of Mitochondrial Transporters and Enzymes

Utilize as a specific substrate to investigate the kinetics and function of short-chain acyl-CoA-metabolizing enzymes, such as carnitine acetyltransferase (CRAT), or membrane transporters like OCT1. Its distinct structure allows for probing specific metabolic pathways without the confounding activity of long-chain-specific enzymes.

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS isobaric acylcarnitine differentiation method development
Isomeric purity and chromatographic resolution context
Peak separation from butyrylcarnitine (C4:0) in research matrices
OCT1-mediated drug-drug interaction biomarker assay development
Genotype-dependent endogenous biomarker specificity
Plasma concentration response in OCT1-genotyped research cohorts
Metabolomics and food chemistry species authentication studies
Isomer-specific molar ratio in biological matrices
IBC:C4:0 ratio quantitation for species profile validation
Inherited metabolic disorder testing QC and calibration
Certified high-purity analytical standard
Accuracy of urinary isobutyrylcarnitine quantification in clinical research

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

231.14705815 Da

Monoisotopic Mass

231.14705815 Da

Heavy Atom Count

16

UNII

G962K8PXU5

Other CAS

25518-49-4

Wikipedia

O-isobutyryl-L-carnitine
1.Turer, A.T.,Stevens, R.D.,Bain, J.R., et al. Metabolomic profiling reveals distinct patterns of myocardial substrate use in humans with coronary artery disease or left ventricular dysfunction during surgical ischemia/reperfusion. Circulation 119(13), 17

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